molecular formula C12H12F3N3O B2371368 1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one CAS No. 2094267-38-4

1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one

Cat. No.: B2371368
CAS No.: 2094267-38-4
M. Wt: 271.243
InChI Key: SXEUQGDZKUMJQT-UHFFFAOYSA-N
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Description

1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further linked to a pyrrolidine ring and a propenone moiety

Preparation Methods

The synthesis of 1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as 4-(trifluoromethyl)aniline and formamide under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a cyclization reaction, often using reagents like sodium hydride and 1,4-dibromobutane.

    Coupling Reaction: The pyrimidine and pyrrolidine rings are coupled through a nucleophilic substitution reaction, typically using a base such as potassium carbonate.

    Propenone Introduction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone moiety to a saturated ketone.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

    Addition: The propenone moiety can undergo Michael addition reactions with nucleophiles such as amines or thiols, forming β-substituted ketones.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted pyrimidines, ketones, and carboxylic acids.

Scientific Research Applications

1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential as an anti-inflammatory, antiviral, or anticancer agent is ongoing, given its structural similarity to known bioactive compounds.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to active sites on enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one can be compared to other compounds with similar structural features, such as:

    4-(Trifluoromethyl)pyrimidine Derivatives: These compounds share the trifluoromethyl-pyrimidine core but differ in their additional substituents, leading to variations in their chemical reactivity and biological activity.

    Pyrrolidine-Containing Compounds: Compounds with a pyrrolidine ring exhibit similar steric and electronic properties, influencing their interaction with biological targets.

    Propenone Derivatives: These compounds, characterized by the presence of a propenone moiety, undergo similar chemical reactions and have comparable applications in organic synthesis.

The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-2-10(19)18-7-3-4-8(18)11-16-6-5-9(17-11)12(13,14)15/h2,5-6,8H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEUQGDZKUMJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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